molecular formula C5H8O4 B2761812 3-(Acetyloxy)propanoic acid CAS No. 4272-12-2

3-(Acetyloxy)propanoic acid

Cat. No. B2761812
CAS RN: 4272-12-2
M. Wt: 132.115
InChI Key: RFEXARYJXBYPLD-UHFFFAOYSA-N
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Description

3-(Acetyloxy)propanoic acid, also known as Propanoic acid, 3-(acetyloxy)-, is a chemical compound with the molecular formula C5H8O4 and a molecular weight of 132.11 . It is used for thermal degradation .


Synthesis Analysis

The synthesis of 3-(Acetyloxy)propanoic acid can be accomplished through various methods. For instance, it can be synthesized through the hydrolysis of propionic anhydride . Another method involves the oxidation of 1-propanol to propionic acid with hydrogen peroxide .


Molecular Structure Analysis

The InChI code for 3-(Acetyloxy)propanoic acid is 1S/C5H8O4/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) . This indicates that the compound has a specific three-dimensional molecular structure.


Chemical Reactions Analysis

The chemical reactions involving 3-(Acetyloxy)propanoic acid are diverse. For instance, it can undergo hydrolysis reactions . In addition, it can be oxidized to produce ethylene .


Physical And Chemical Properties Analysis

3-(Acetyloxy)propanoic acid has a melting point of 95°C and a boiling point of 83-84°C at a pressure of 0.4 Torr . It has a density of 1.1963 g/cm3 at 25°C . The pKa value is predicted to be 4.15±0.10 .

Scientific Research Applications

Biosynthesis from CO2

The study by Yunpeng Wang et al. (2016) demonstrates the biosynthesis of 3-hydroxypropionic acid (3-HP), a compound closely related to 3-(Acetyloxy)propanoic acid, directly from CO2 using the cyanobacterium Synechocystis sp. PCC 6803. This approach highlights the potential for sustainable production of platform chemicals from sunlight and CO2, addressing environmental concerns related to petroleum-based chemical processes (Wang et al., 2016).

Engineered Methylobacterium for 3-HP Production

Yi-ming Yang et al. (2017) explored the production of 3-HP from methanol in engineered Methylobacterium extorquens AM1. Their work demonstrates the feasibility of constructing a malonyl-CoA pathway in this bacterium, showcasing an alternative host for 3-HP production from one-carbon feedstocks, contributing to the diversification of raw material sources for bioproduction processes (Yang et al., 2017).

Renewable Building Block for Materials Science

Acerina Trejo-Machin et al. (2017) investigated the use of phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, as a renewable building block for the synthesis of benzoxazine monomers, demonstrating a sustainable approach to enhancing the properties of materials without the need for solvent or purification. This research points toward renewable alternatives to conventional phenol-based materials (Trejo-Machin et al., 2017).

Elevated Production in Escherichia coli

Won Seok Jung et al. (2014) focused on elevating the production of 3-HP in Escherichia coli by engineering the glycerol metabolism. Their approach involved optimizing the expression of key enzymes and eliminating by-product formation pathways, resulting in significant improvements in 3-HP production levels. This work underscores the potential of microbial engineering for efficient production of valuable chemicals (Jung et al., 2014).

Advanced Oxidation Processes

Research by Juhee Kim et al. (2020) explored the advanced oxidation of aromatic organic compounds using Co(II)/Co(III) and peracetic acid (PAA), producing acetyloxyl and acetylperoxyl radicals. This study contributes to the development of advanced oxidation processes (AOPs) for pollutant degradation, expanding the environmental applications of related chemical processes (Kim et al., 2020).

Safety And Hazards

3-(Acetyloxy)propanoic acid is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for 3-(Acetyloxy)propanoic acid could involve exploring its potential in various industries. For instance, propionic acid, a related compound, has found applications in the cosmetic, plastics, and pharmaceutical industries . Additionally, research is being conducted to explore the electrochemical oxidation of propionic acid for the sustainable production of ethylene .

properties

IUPAC Name

3-acetyloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEXARYJXBYPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Acetyloxy)propanoic acid

CAS RN

4272-12-2
Record name 3-(acetyloxy)propanoic acid
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